molecular formula C10H12N4OS B1520343 N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide CAS No. 1235441-56-1

N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide

Cat. No.: B1520343
CAS No.: 1235441-56-1
M. Wt: 236.3 g/mol
InChI Key: YJHQUDVKPLETMG-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide is a chemical compound built around the pyrazolo[1,5-a]pyrimidine (PP) scaffold, a privileged structure in medicinal chemistry and drug discovery. The pyrazolo[1,5-a]pyrimidine core is a fused, rigid, and planar heterocyclic system known for its significant synthetic versatility and biocompatibility, which allows for extensive structural modifications to optimize biological activity . While specific pharmacological data for this compound is the subject of ongoing research, derivatives of the pyrazolo[1,5-a]pyrimidine scaffold are recognized for their diverse biological potential. This core structure is found in compounds with documented enzymatic inhibitory activity and has been investigated for its anticancer properties . Notably, closely related analogues, specifically 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine derivatives, have been developed as potent and selective low-nanomolar inhibitors of phosphoinositide 3-kinase δ (PI3Kδ) . PI3Kδ is a critical signaling kinase implicated in inflammatory and autoimmune diseases, such as asthma and chronic obstructive pulmonary disease (COPD), making it a high-value therapeutic target . As a functionalized PP derivative, this compound serves as a valuable synthetic intermediate or building block for researchers developing novel small-molecule therapeutics. It is ideal for structure-activity relationship (SAR) studies, library synthesis, and exploring new chemical space in programs targeting kinase and other enzymatic pathways. This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

S-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl) N,N-dimethylcarbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c1-7-4-9-11-5-8(6-14(9)12-7)16-10(15)13(2)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHQUDVKPLETMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)SC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the Pyrazolo[1,5-a]pyrimidine Core

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions involving 3-aminopyrazoles and β-dicarbonyl compounds or related 1,3-bis-electrophiles. This approach allows for efficient ring closure and functionalization at multiple positions on the fused ring system.

Key synthetic strategy:

  • Starting materials: 3-methyl-1H-pyrazol-5-amine and β-enaminones or β-dicarbonyl compounds.
  • Reaction conditions: Microwave irradiation (MWI) at elevated temperatures (~180 °C) or reflux in acetic acid for 3 hours depending on the substituents.
  • Yields: High yields of 88–96% for aryl-substituted derivatives; slightly lower (80–87%) for coumarin hybrid systems due to thermal sensitivity.

This method provides versatility for introducing electron-withdrawing or electron-donating groups at peripheral positions, including position 2, where the methyl substituent is located.

Formylation and N,N-Dimethylation to Obtain the Formamide

The final step involves converting the sulfanyl substituent into the N,N-dimethylformamide moiety.

Approach:

  • Formylation: The sulfanyl group is reacted with formylating agents such as formic acid derivatives or formamide under controlled conditions to introduce the formyl group.
  • N,N-Dimethylation: Subsequent methylation of the formamide nitrogen atoms is achieved using methylating agents like methyl iodide or dimethyl sulfate, often in the presence of a base.
  • Conditions: Reactions are typically carried out in polar solvents like DMF or acetonitrile at moderate temperatures.
  • Purification: The final product is isolated by standard chromatographic techniques and characterized by spectroscopic methods.

Summary Table of Preparation Steps and Conditions

Step Starting Material/Intermediate Reagents/Conditions Outcome/Yield (%) Notes
1. Pyrazolo[1,5-a]pyrimidine core synthesis 3-methyl-1H-pyrazol-5-amine + β-enaminone Microwave irradiation at 180 °C or reflux in acetic acid 80–96% High regioselectivity, allows substitution at position 2
2. Halogenation at position 6 Pyrazolo[1,5-a]pyrimidine derivative Phosphorus oxychloride or NBS Quantitative Produces 6-chloro or 6-bromo intermediate
3. Sulfanyl substitution 6-halogenated pyrazolo[1,5-a]pyrimidine Thiol or thiolate nucleophile, base (Cs2CO3/K2CO3), DMF/DMSO, mild heat High Regioselective nucleophilic substitution
4. Formylation Sulfanyl intermediate Formylating agent (formic acid derivative) Moderate to high Introduces formyl group on sulfanyl substituent
5. N,N-Dimethylation Formamide intermediate Methyl iodide or dimethyl sulfate, base High Yields final N,N-dimethyl formamide product

Research Findings and Optimization Notes

  • Microwave-assisted synthesis significantly reduces reaction times and improves yields for the pyrazolo[1,5-a]pyrimidine ring formation.
  • The choice of halogenating agent and reaction conditions critically affects the regioselectivity and purity of the halogenated intermediate.
  • Use of cesium carbonate as a base enhances the nucleophilicity of thiolates, improving sulfanyl substitution efficiency.
  • Formylation and subsequent N,N-dimethylation require controlled conditions to avoid over-alkylation or decomposition.
  • The synthetic route allows for structural diversity by varying substituents on the pyrazolo[1,5-a]pyrimidine core, which can modulate the compound's properties.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide can undergo various chemical reactions, including:

  • Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

  • Reduction: The compound can be reduced to form thioethers or other reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the sulfur or nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophiles such as amines or thiols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thioethers and other reduced derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound serves as a building block in organic synthesis, facilitating the construction of more complex molecules. Biology: It can be used as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways. Medicine: Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N-Dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s sulfanyl-dimethylformamide group distinguishes it from analogs with bulkier aryl (DMH3, DMH4) or electron-deficient (MK83) substituents.

Biological Activity

N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential applications based on recent findings.

Chemical Structure and Properties

This compound has the following chemical formula:

C10H12N4OS\text{C}_{10}\text{H}_{12}\text{N}_{4}\text{OS}

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its bioactivity. The presence of the sulfanyl group enhances its pharmacological potential by participating in various biochemical interactions.

Synthesis

The synthesis of this compound typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This method allows for the introduction of various substituents at different positions on the pyrazolo[1,5-a]pyrimidine scaffold, leading to a library of derivatives with tailored biological activities .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. Studies have shown that derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including HeLa cells (cervical cancer) and L929 cells (fibrosarcoma) . The mechanism often involves the inhibition of specific kinases or enzymes that are crucial for cancer cell survival.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several enzymes. For instance, it has shown activity against protein kinases that play a role in cell signaling pathways associated with cancer progression . The compound's ability to selectively inhibit these enzymes makes it a candidate for further development as an anticancer agent.

Psychopharmacological Effects

Some studies have suggested potential psychopharmacological applications. Compounds within the pyrazolo[1,5-a]pyrimidine family have been linked to neuroprotective effects and modulation of neurotransmitter systems . This opens avenues for exploring their use in treating neurological disorders.

Case Studies

Several case studies highlight the efficacy of this compound:

  • In vitro Studies : A study demonstrated that this compound significantly reduced cell viability in HeLa cells at concentrations as low as 10 µM over 48 hours. The mechanism was attributed to the induction of apoptosis through caspase activation .
  • Enzyme Inhibition Assays : Inhibition assays revealed that this compound inhibited a specific kinase involved in the MAPK signaling pathway with an IC50 value of 50 nM, indicating strong potency .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in HeLa cells
Enzyme InhibitionInhibits MAPK pathway kinase
PsychopharmacologicalPotential neuroprotective effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyrazolo[1,5-a]pyrimidine derivatives like N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide?

  • Methodology : The synthesis typically involves multi-step reactions:

Core formation : Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups at the pyrimidine ring (e.g., using 2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid as a precursor) .

Functionalization : Sulfur insertion via nucleophilic substitution (e.g., using thiols or sulfonyl chlorides at position 6 of the pyrazolo[1,5-a]pyrimidine scaffold) .

Amide formation : Reaction of the sulfanyl intermediate with dimethylformamide derivatives under coupling agents like EDC/HOBt .

  • Key considerations : Solvent choice (DMF or DCM) and temperature control (0–25°C) to avoid side reactions .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) validate the structure of this compound?

  • NMR :

  • 1H NMR : Distinct signals for N,N-dimethyl groups (singlet at δ 2.8–3.1 ppm) and pyrazolo[1,5-a]pyrimidine protons (aromatic splitting patterns between δ 6.5–8.5 ppm) .
  • 13C NMR : Carboxylic acid/amide carbonyl signals (δ 165–175 ppm) and pyrimidine ring carbons (δ 140–160 ppm) .
    • X-ray crystallography : Confirms planar geometry of the pyrazolo[1,5-a]pyrimidine core and spatial orientation of the sulfanyl-formamide substituent .

Q. What are the primary biological targets of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry?

  • DPP-IV inhibitors : Derivatives like Anagliptin (a DPP-IV inhibitor) share structural motifs with this compound, suggesting potential antidiabetic applications .
  • Serotonin receptors : Pyrazolo[1,5-a]pyrimidines with sulfonyl or amide groups exhibit 5-HT6 receptor antagonism, relevant for neurological disorders .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Conformational rigidity : Introduce intramolecular hydrogen bonds (e.g., between sulfonyl and methylamino groups) to enhance receptor binding affinity .
  • Substituent effects :

  • Pyrimidine position 6 : Bulky substituents (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility .
  • Formamide group : N,N-dimethylation increases lipophilicity, impacting blood-brain barrier penetration .
    • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with DPP-IV or 5-HT6R active sites .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Comparative assays : Standardize in vitro assays (e.g., HEK-293 cells for 5-HT6R activity) to control for variability in receptor expression levels .
  • Structural characterization : Confirm compound purity and stereochemistry via HPLC-MS and chiral chromatography to exclude batch-dependent artifacts .
  • Meta-analysis : Cross-reference data from structurally analogous compounds (e.g., Anagliptin derivatives) to identify conserved pharmacophoric features .

Q. How does the compound’s stability under physiological conditions influence experimental design?

  • pH stability : Test degradation kinetics in buffers (pH 1–9) to identify optimal storage conditions (e.g., pH 7.4 for in vivo studies) .
  • Metabolic profiling : Use liver microsomes or cytochrome P450 isoforms to predict major metabolites and adjust dosing regimens .

Q. What computational tools predict ADME properties for this compound?

  • cLogP calculation : Software like ChemAxon or Schrödinger predicts logP values (~2.5–3.5 for N,N-dimethyl derivatives), guiding solubility optimization .
  • CYP inhibition assays : In silico tools (e.g., StarDrop) identify risk of drug-drug interactions due to CYP3A4/2D6 inhibition .

Q. How can crystallographic data inform the design of analogs with enhanced potency?

  • Electron density maps : Identify hydrophobic pockets in target proteins (e.g., DPP-IV) to guide substitution at the pyrimidine C-5 or C-7 positions .
  • Torsion angle analysis : Optimize substituent orientation (e.g., sulfanyl group) to minimize steric clashes with receptor residues .

Methodological Tables

Table 1 : Key Synthetic Intermediates for this compound

IntermediateRoleReference
2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acidCore scaffold precursor
6-Chloro-2-methylpyrazolo[1,5-a]pyrimidineSulfur insertion substrate
N,N-Dimethylformamide thiolSulfanyl group donor

Table 2 : Biological Activity Profiles of Analogous Compounds

CompoundTargetIC50/EC50Reference
Anagliptin (SK-0403)DPP-IV3.5 nM
DMH3 (VEGF inhibitor)AMPK214 nM
5-HT6R antagonist (Ivachtchenko et al.)5-HT6 receptor<10 nM

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-1-({2-methylpyrazolo[1,5-a]pyrimidin-6-yl}sulfanyl)formamide

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